Acetato de desoxicorticosterona

Descripción general

Descripción

El acetato de desoxicorticosterona, también conocido como 11-desoxicorticosterona 21-acetato, es un medicamento mineralocorticoide y un éster mineralocorticoide. Se utiliza comúnmente en el tratamiento de la insuficiencia suprarrenal y la enfermedad de Addison. Este compuesto se formula como una solución oleosa y se administra mediante inyección intramuscular .

Aplicaciones Científicas De Investigación

El acetato de desoxicorticosterona tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como precursor en la síntesis de otros compuestos esteroideos.

Biología: Se estudió su papel en la regulación del equilibrio electrolítico y la presión arterial.

Medicina: Employed in the treatment of adrenocortical insufficiency and Addison’s disease.

Industria: Utilizado en la producción de medicamentos corticosteroides

Mecanismo De Acción

El acetato de desoxicorticosterona ejerce sus efectos actuando como un agonista del receptor mineralocorticoide. Al unirse al receptor, forma un complejo esteroide-receptor que se transloca al núcleo. Este complejo se une a secuencias de ADN específicas, lo que lleva a la transcripción de genes implicados en la retención de sodio y la excreción de potasio. El efecto general es un aumento de la reabsorción de sodio y la excreción de potasio, lo que ayuda a regular el equilibrio electrolítico y la presión arterial .

Compuestos similares:

11-Desoxicorticosterona: Un precursor del this compound con actividad mineralocorticoide similar.

Corticosterona: Una forma oxidada del this compound con actividad tanto mineralocorticoide como glucocorticoide.

Aldosterona: Un mineralocorticoide potente con un mecanismo de acción similar pero mayor actividad

Singularidad: El this compound es único en su uso específico para el tratamiento de la insuficiencia suprarrenal y su papel como precursor en la síntesis de otros corticosteroides. Su forma de éster acetato permite una acción prolongada en comparación con su contraparte no esterificada .

Análisis Bioquímico

Biochemical Properties

Deoxycorticosterone acetate plays a significant role in biochemical reactions. It is a potent mineralocorticoid but is virtually devoid of glucocorticoid activity . 11β-hydroxylation of deoxycorticosterone acetate produces corticosterone and confers glucocorticoid activity, along with 10-fold reduced mineralocorticoid activity . It interacts with the mineralocorticoid receptor (MR) in humans .

Cellular Effects

Deoxycorticosterone acetate has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in a mouse model of hypertension, deoxycorticosterone acetate was found to cause cell-specific transcriptome changes in the hypothalamic arcuate nucleus .

Molecular Mechanism

The molecular mechanism of action of deoxycorticosterone acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by interacting with the mineralocorticoid receptor .

Dosage Effects in Animal Models

The effects of deoxycorticosterone acetate vary with different dosages in animal models. For instance, in a study of hypertension in apolipoprotein E–deficient mice, a high subcutaneous dose of deoxycorticosterone acetate was required to induce hypertension .

Metabolic Pathways

Deoxycorticosterone acetate is involved in several metabolic pathways. It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . This process involves interactions with various enzymes and cofactors.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetato de desoxicorticosterona se sintetiza a partir de 11-desoxicorticosterona. La síntesis implica la acetilación de 11-desoxicorticosterona utilizando anhídrido acético en presencia de una base como la piridina. La reacción se lleva a cabo típicamente bajo condiciones de reflujo para garantizar la acetilación completa .

Métodos de producción industrial: En entornos industriales, el this compound se produce mediante la acetilación de 11-desoxicorticosterona utilizando anhídrido acético y un catalizador adecuado. La mezcla de reacción se purifica entonces mediante cristalización o cromatografía para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de desoxicorticosterona sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar corticosterona.

Reducción: La reducción del this compound puede producir 11-desoxicorticosterona.

Sustitución: El grupo acetato puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como aminas o alcoholes en presencia de una base.

Principales productos formados:

Oxidación: Corticosterona.

Reducción: 11-desoxicorticosterona.

Sustitución: Diversos derivados dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

11-Deoxycorticosterone: A precursor to desoxycorticosterone acetate with similar mineralocorticoid activity.

Corticosterone: An oxidized form of desoxycorticosterone acetate with both mineralocorticoid and glucocorticoid activity.

Aldosterone: A potent mineralocorticoid with a similar mechanism of action but higher activity

Uniqueness: Desoxycorticosterone acetate is unique in its specific use for treating adrenocortical insufficiency and its role as a precursor in the synthesis of other corticosteroids. Its acetate ester form allows for prolonged action compared to its non-esterified counterpart .

Actividad Biológica

Deoxycorticosterone acetate (DOCA) is a synthetic derivative of deoxycorticosterone, primarily recognized for its potent mineralocorticoid activity. It plays a significant role in various physiological processes, particularly in the regulation of blood pressure and electrolyte balance. This article delves into the biological activities of DOCA, supported by research findings, case studies, and data tables.

Overview of Deoxycorticosterone Acetate

DOCA is synthesized from progesterone and acts primarily as a mineralocorticoid, influencing sodium retention and potassium excretion in the kidneys. Its biological activity is crucial for maintaining fluid balance and blood pressure homeostasis. The compound has limited glucocorticoid activity compared to other corticosteroids but can be converted into corticosterone, which possesses both mineralocorticoid and glucocorticoid effects .

-

Mineralocorticoid Activity :

- DOCA binds to mineralocorticoid receptors (MR) in the renal tubules, promoting sodium reabsorption and potassium excretion. This action leads to increased blood volume and blood pressure.

- Progestogenic Activity :

- Hypertensive Effects :

Hypertension Induction Models

-

DOCA-Salt Hypertension Model :

In studies involving rats treated with DOCA and salt, significant increases in systolic blood pressure were observed (e.g., 162.57 mmHg vs. 136.10 mmHg in control groups). This model has been instrumental in studying cardiovascular responses to mineralocorticoids . -

Cardiac Remodeling :

Chronic administration of DOCA has been linked to cardiac hypertrophy and remodeling. For instance, echocardiographic assessments revealed increased left ventricular wall thickness in DOCA-treated pigs compared to controls (16 ± 1 mm vs. 12 ± 1 mm) .

Effects on Gut Microbiota

Recent studies have indicated that DOCA-salt-induced hypertension may be associated with gut microbiota dysbiosis. Treatment with captopril (an antihypertensive) was shown to rebalance gut microbiota and significantly reduce blood pressure in hypertensive rat models .

Data Tables

| Study | Findings | Blood Pressure (mmHg) | Notes |

|---|---|---|---|

| Study A | DOCA + Salt | 162.57 | Significant increase vs control |

| Study B | Captopril treatment | 136.10 | Rebalanced gut microbiota |

| Study C | Cardiac Hypertrophy | 138 ± 5 | Left ventricular hypertrophy observed |

Propiedades

IUPAC Name |

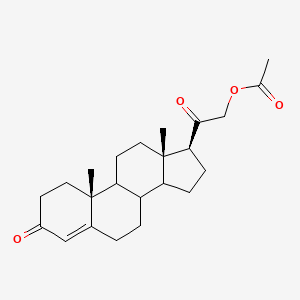

[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGRYOFKCNULNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-47-3 | |

| Record name | Percorten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.